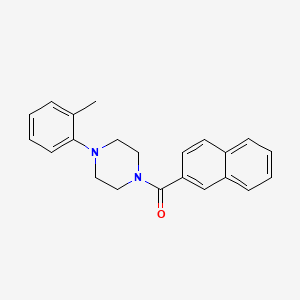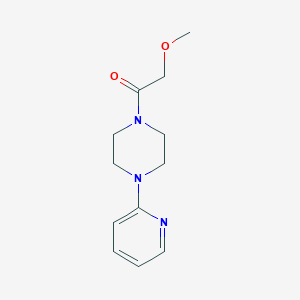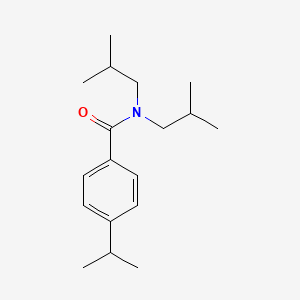![molecular formula C12H15N3O3 B5854878 N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.34 g/mol. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor.
Mecanismo De Acción
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide inhibits histone deacetylase enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. The increased acetylation of histone proteins can also lead to changes in the structure of chromatin, which can affect gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been widely used in studies of gene expression. It is also relatively stable and has a long half-life in vivo. However, there are also limitations to its use in lab experiments. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes.
Direcciones Futuras
There are several future directions for research on N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One area of research is the development of more specific inhibitors of histone deacetylase enzymes. Another area of research is the study of the effects of this compound on other cellular processes. Additionally, there is ongoing research on the use of this compound as a potential treatment for various diseases, including cancer and neurological disorders.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of histone deacetylase enzymes and has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a complex process that involves several steps. The synthesis begins with the reaction of 4-chlorobenzoic acid with morpholine to form 4-morpholinobenzoic acid. This intermediate is then reacted with phosgene to form 4-morpholinylcarbonyl chloride. Finally, the 4-morpholinylcarbonyl chloride is reacted with N-hydroxyphthalimide to form this compound.
Aplicaciones Científicas De Investigación
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its ability to inhibit histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. This compound has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-11(10-4-2-1-3-5-10)14-18-12(16)15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKXIGHYVUSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)

